molecular formula C7H11N3O B6749047 N-[2-(1H-pyrazol-4-yl)ethyl]acetamide

N-[2-(1H-pyrazol-4-yl)ethyl]acetamide

Cat. No.: B6749047
M. Wt: 153.18 g/mol
InChI Key: RDAFAZSGJBKPRT-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-4-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a pyrazole ring linked to an acetamide group via an ethyl chain. Pyrazole-containing acetamides are known for their bioactivity, including insecticidal, antifungal, and coordination properties . The ethyl spacer in this compound may confer distinct electronic and steric properties compared to phenyl or aromatic substituents in related molecules, influencing solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[2-(1H-pyrazol-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6(11)8-3-2-7-4-9-10-5-7/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAFAZSGJBKPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-4-yl)ethyl]acetamide typically involves the reaction of pyrazole derivatives with acetamide. One common method is the Buchwald-Hartwig amination, where chlorides react with aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos, along with a base like cesium carbonate . This reaction yields the desired compound in varying yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may yield pyrazole alcohols.

Scientific Research Applications

N-[2-(1H-pyrazol-4-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with analogs:

Compound Name Substituents/Key Features Biological Activity Synthesis Method Source/Reference
N-[2-(1H-Pyrazol-4-yl)ethyl]acetamide Ethyl linker, pyrazole-4-yl, acetamide Hypothesized: Antimicrobial Likely carbodiimide coupling (Hypothesized)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloro, cyano, chlorophenyl groups Insecticidal, antifungal Carbodiimide coupling
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Phenyl linker, pyrazole-1-yl Natural product (isolated from plants) Plant extraction, chromatography
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydro-pyrazole, methyl groups Structural studies (coordination) EDCl-mediated coupling
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide Naphthyl-methoxy group, ethyl linker Patent: Intermediate in synthesis Multi-step organic synthesis

Key Observations :

  • Substituent Effects : Chlorinated derivatives (e.g., ) exhibit enhanced bioactivity but may increase toxicity. The ethyl linker in the target compound could improve solubility compared to rigid aromatic linkers (e.g., phenyl or naphthyl groups in ).
  • Synthetic Routes : Carbodiimide coupling (e.g., EDCl) is common for acetamide synthesis , suggesting the target compound could be synthesized similarly.

Structural and Crystallographic Insights

  • Crystal Packing: In 2-(2,4-Dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide (), dihedral angles between rings (48–56°) and R22(10) hydrogen-bonded dimers influence molecular packing.
  • Planarity : The amide group in is planar, a feature critical for intermolecular interactions. Ethyl-linked analogs may exhibit greater conformational flexibility.

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